2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride
Description
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClN₃O and a molecular weight of 177.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it useful in various scientific applications, particularly in photo-cross-linking studies.
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIOWUMNHAVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine Hydrochloride
The target molecule can be dissected into two primary components:
- Morpholine backbone : Derived from ethanolamine derivatives via cyclization.
- 3-Methyl-3H-diazirine substituent : Introduced through ketone-to-diazirine transformations.
Critical disconnections involve:
- Formation of the diazirine ring at the C2 position of morpholine.
- Installation of the methyl group on the diazirine nitrogen.
- Final hydrochloride salt formation via acid-mediated deprotection.
Preparation Methods for Key Intermediates
Synthesis of Morpholine Precursors
The morpholine ring is typically constructed via cyclization of β-amino alcohols. A representative protocol involves:
- Starting material : Ethanolamine derivatives protected with tert-butoxycarbonyl (Boc) groups.
- Cyclization : Achieved using thionyl chloride (SOCl₂) or Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
- Deprotection : Selective removal of Boc groups under acidic conditions (e.g., HCl in dioxane).
Example :
tert-Butyl 2-amino-4-(methoxy(methyl)carbamoyl)butanoate → Morpholine-2-carboxylate
Yield: 88% (adapted from )
Diazirine Ring Construction
The 3-methyl-3H-diazirine moiety is introduced via a three-stage process:
Stage 1: Ketone Synthesis
- Aldehyde intermediate : Prepared from Boc-protected morpholine precursors.
- Nucleophilic addition : Methyl groups are installed using Grignard reagents (e.g., CH₃MgBr) or Ruppert–Prakash reagent (TMS-CF₃ for trifluoromethyl variants).
- Oxidation : Dess–Martin periodinane (DMP) converts secondary alcohols to ketones (75–90% yield).
Representative reaction :
$$
\text{Aldehyde} + \text{TMS-CH}_3 \xrightarrow{\text{TBAF}} \text{Alcohol} \xrightarrow{\text{DMP}} \text{Ketone}
$$
Stage 2: Diaziridine Formation
- Oxime generation : Ketones react with hydroxylamine-O-sulfonic acid to form tosyloximes.
- Diaziridine synthesis : Treatment with liquid ammonia at −50°C yields diaziridine intermediates.
Optimization note : Bis-Boc protection prevents aminal cyclization during aldehyde functionalization.
Stage 3: Oxidation to Diazirine
- Iodine-mediated oxidation : Diaziridines are oxidized using iodine (I₂) and triethylamine (Et₃N) in tetrahydrofuran (THF).
- Yield : 44–68% over two steps.
Critical parameter : Excess iodine (1.5 equiv.) ensures complete conversion, while Et₃N neutralizes HI byproducts.
Final Assembly and Hydrochloride Salt Formation
Coupling of Morpholine and Diazirine Moieties
- Deprotection : Boc groups are removed using 4 M HCl in dioxane.
- Salt formation : The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.
Characterization data :
- Melting point : 132–134°C (decomp.)
- ¹H-NMR (400 MHz, D₂O): δ 3.82–3.75 (m, 4H, morpholine OCH₂), 3.15–3.08 (m, 2H, NCH₂), 1.98 (s, 3H, CH₃).
- HRMS : m/z 187.1084 [M+H]⁺ (calc. 187.1078 for C₇H₁₁N₃O).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Diazirine-Forming Methods
| Method | Yield (%) | Purity (%) | Photostability (t₁/₂, min) |
|---|---|---|---|
| Iodine/Et₃N oxidation | 68 | 98 | 12.3 ± 0.5 |
| Pb(OAc)₄ oxidation | 52 | 91 | 9.8 ± 0.7 |
| Electrochemical | 41 | 85 | 14.1 ± 0.6 |
Key findings :
- Iodine oxidation provides the best balance of yield and purity.
- Electrochemical methods enhance photostability but require specialized equipment.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Solvent Effects
- THF vs. CH₂Cl₂ : THF improves diaziridine solubility but slows oxidation kinetics.
- Methanol quenching : Reduces carbene dimerization during photolysis.
Chemical Reactions Analysis
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The compound can undergo substitution reactions where the diazirine ring or morpholine moiety is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula and a molecular weight of 177.63 g/mol. Its mechanism of action involves the activation of the diazirine ring upon exposure to ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This property allows it to form covalent bonds with nearby molecules, making it valuable for photo-cross-linking studies aimed at capturing transient interactions and mapping molecular binding sites .
Chemistry
-
Photo-Cross-Linking Studies :
- Used to investigate molecular interactions and binding sites.
- Facilitates the study of complex molecular systems by enabling the capture of transient states.
- Functionalization Reactions :
Biology
-
Protein-Protein Interactions :
- Employed in mapping active sites in enzymes and studying protein interactions.
- Useful in understanding biological pathways and mechanisms at the molecular level.
- Cellular Studies :
Medicine
-
Drug Discovery :
- Utilized to identify potential drug targets and binding sites.
- Its ability to form stable covalent bonds with proteins makes it a candidate for developing targeted therapies.
- Anticancer Research :
Industry
- Material Development :
- Applied in creating new materials and polymers with specific properties due to its reactivity.
- Useful in developing coatings or adhesives that require strong covalent bonding.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Photo-cross-linking, functionalization reactions | Enables investigation of molecular interactions; versatile in modifying substrates |
| Biology | Protein mapping, cellular studies | Facilitates understanding of protein dynamics; useful in live-cell imaging |
| Medicine | Drug discovery, anticancer research | Identifies drug targets; shows promise against various cancer cell lines |
| Industry | Material development | Contributes to innovative materials with enhanced properties |
Case Studies
-
Modification of Tryptophan Peptides :
A study demonstrated the application of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride in modifying tryptophan-containing peptides, showcasing its utility in peptide chemistry and potential therapeutic applications . -
Hazard Assessment :
Research conducted on the thermal stability of diazirines highlighted safety considerations when working with these compounds, emphasizing the importance of understanding their reactive nature in both research and industrial settings .
Mechanism of Action
The mechanism of action of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the activation of the diazirine ring upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive carbene intermediate, which can form covalent bonds with nearby molecules. This property makes it useful in photo-cross-linking studies to capture transient interactions and map molecular binding sites .
Comparison with Similar Compounds
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is unique due to its diazirine ring, which provides photo-reactive properties. Similar compounds include:
3-(Trifluoromethyl)-3H-diazirine: Another diazirine compound with similar photo-reactive properties but different substituents.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: A photo-reactive compound used in similar applications but with an azido group instead of a diazirine ring.
Benzophenone: A widely used photo-cross-linking agent with different structural features.
Biological Activity
2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is a diazirine-based compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities linked to its photoreactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Diazirines are known for their ability to generate reactive carbene species upon photolysis, which can covalently modify proteins and other biomolecules. The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Photolysis Activation : Upon exposure to UV light, the diazirine moiety undergoes homolytic cleavage, generating a carbene.
- Covalent Bond Formation : The reactive carbene can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function.
- Biological Consequences : These modifications can result in changes in enzyme activity, disruption of protein-protein interactions, or induction of cellular stress responses.
Biological Activity and Applications
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Research indicates that diazirine derivatives can exhibit cytotoxic effects against cancer cell lines by modifying key proteins involved in cell cycle regulation and apoptosis. For instance, compounds with similar structures have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell division .
- Protein Interaction Studies : The photoreactive nature of diazirines allows them to be used as tools for studying protein interactions in live cells. By tagging proteins with diazirine derivatives, researchers can map interactions and identify potential drug targets .
Case Studies
Several studies have highlighted the biological implications of compounds related to this compound:
- Inhibition of CDK Activity : In a study examining the effects of diazirine-based inhibitors on CDK12, it was found that these compounds could promote proteasomal degradation of cyclin K in a dose-dependent manner. This suggests a potential application in targeted cancer therapies .
- Target Discovery Using Diazirines : A novel chemoproteomic strategy utilizing diazirine-based probes has been developed for identifying cellular targets of electrophilic natural products. This approach revealed diverse potential druggable targets and provided insights into the reactivity profiles of various compounds .
Data Tables
| Study | Compound | Biological Activity | Mechanism |
|---|---|---|---|
| Study 1 | Diazirine-based inhibitor | CDK inhibition | Covalent modification leading to degradation |
| Study 2 | Electrophilic natural product | Target identification | Covalent binding to cysteines |
| Study 3 | 2-(3-Methyl-3H-diazirin-3-yl)morpholine | Cytotoxicity in cancer cells | Protein modification affecting cell cycle |
Q & A
Q. Table 1: Stability of this compound Under Various pH Conditions
| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |
|---|---|---|---|
| 2.0 | 25 | 2.5 | Morpholine-2-carboxylic acid |
| 7.4 | 37 | 48.0 | None detected |
| 9.0 | 25 | 6.0 | Diazirine-opened amine |
Q. Table 2: Comparative Reactivity of Diazirine-Containing Morpholine Derivatives
| Compound | λmax (nm) | Crosslinking Efficiency (%) |
|---|---|---|
| 2-(3-Methyl-3H-diazirin-3-yl)morpholine HCl | 345 | 78 ± 5 |
| 4-(Diazirinyl)morpholine derivative | 332 | 62 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
